1-Butyl-2-[2-[3-[(1-butyl-6-chloro-benz[CD]indol-2(1 H)-ylidene)ethylidene]-2-chloro-5-methyl-1-cyclohexen-1-YL]ethenyl]-6-chlorobenz[CD]indolium tetrafluoroborate
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Overview
Description
This would typically include the compound’s molecular formula, structural formula, and possibly its IUPAC name. It might also include information about the compound’s appearance (color, state of matter under normal conditions) and any notable structural features .
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or other substances used .Molecular Structure Analysis
This could involve a variety of techniques, such as X-ray crystallography, NMR spectroscopy, or mass spectrometry, to determine the compound’s molecular structure .Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including the types of reactions it undergoes, the conditions under which these reactions occur, and the products of these reactions .Physical and Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2Z)-1-butyl-2-[(2E)-2-[3-[(E)-2-(1-butyl-6-chlorobenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chloro-5-methylcyclohex-2-en-1-ylidene]ethylidene]-6-chlorobenzo[cd]indole;tetrafluoroborate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H40Cl3N2.BF4/c1-4-6-22-45-35(31-12-8-10-29-33(42)16-20-37(45)39(29)31)18-14-27-24-26(3)25-28(41(27)44)15-19-36-32-13-9-11-30-34(43)17-21-38(40(30)32)46(36)23-7-5-2;2-1(3,4)5/h8-21,26H,4-7,22-25H2,1-3H3;/q+1;-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQPSXMNDUZFOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCN1C2=C3C(=C(C=C2)Cl)C=CC=C3C1=CC=C4CC(CC(=C4Cl)C=CC5=[N+](C6=C7C5=CC=CC7=C(C=C6)Cl)CCCC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CCCCN\1C2=C3C(=C(C=C2)Cl)C=CC=C3/C1=C/C=C/4\CC(CC(=C4Cl)/C=C/C5=[N+](C6=C7C5=CC=CC7=C(C=C6)Cl)CCCC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H40BCl3F4N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
753.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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